2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
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Overview
Description
2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is a complex organic compound featuring a nitrophenyl group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid.
Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and oxadiazole groups can enhance interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The nitrophenyl group could participate in electron transfer processes, while the oxadiazole ring might enhance binding affinity through its aromaticity and electron-donating properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpropanamide
Uniqueness
Compared to similar compounds, 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide offers a unique combination of functional groups that can enhance its reactivity and potential applications. The presence of the isopropyl group may influence its solubility and interaction with other molecules, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H22N4O4/c1-14(2)24(13-19-22-20(23-29-19)17-7-5-4-6-8-17)21(26)15(3)16-9-11-18(12-10-16)25(27)28/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
HSMYIMCJOIGNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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